molecular formula C28H25N3 B1367587 9-Ethylcarbazole-3-carboxaldehyde N-Benzyl-N-phenylhydrazone CAS No. 75238-79-8

9-Ethylcarbazole-3-carboxaldehyde N-Benzyl-N-phenylhydrazone

Numéro de catalogue: B1367587
Numéro CAS: 75238-79-8
Poids moléculaire: 403.5 g/mol
Clé InChI: RPHJRJPXKZMFFQ-BRPDVVIDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-Ethylcarbazole-3-carboxaldehyde N-Benzyl-N-phenylhydrazone is a useful research compound. Its molecular formula is C28H25N3 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

9-Ethylcarbazole-3-carboxaldehyde N-benzyl-N-phenylhydrazone (ECCA) is a derivative of carbazole, a compound known for its diverse biological activities. This article aims to explore the biological activity of ECCA, focusing on its mechanisms, therapeutic potential, and relevant case studies.

ECCA has the following chemical characteristics:

  • Molecular Formula : C28H25N3
  • Molecular Weight : 403.53 g/mol
  • CAS Number : 75238-79-8

ECCA exhibits its biological effects primarily through the modulation of various signaling pathways. Notably, it has been shown to activate the p53 signaling pathway, which plays a crucial role in regulating cell cycle and apoptosis. The activation of this pathway leads to increased apoptosis in cancer cells while sparing normal cells.

Key Mechanisms:

  • Apoptosis Induction : ECCA enhances caspase activity, leading to increased apoptosis in melanoma cells.
  • Cell Cycle Regulation : By upregulating p53, ECCA influences cell cycle progression and promotes senescence in tumor cells.
  • Inhibition of Tumor Growth : In vivo studies indicate that ECCA significantly suppresses tumor growth without adversely affecting normal tissues.

Biological Activity

The biological activities of ECCA have been investigated in various studies, particularly concerning its anticancer properties.

Antitumor Activity

A study demonstrated that ECCA selectively inhibited the growth of BRAF-mutated and wild-type melanoma cells while showing minimal effects on normal human melanocytes. The compound's ability to induce apoptosis was confirmed through biochemical assays that measured caspase activation and cell proliferation rates.

Study ReferenceCell TypeEffectMechanism
MelanomaInhibition of growthActivation of p53 pathway
Normal MelanocytesMinimal effectSelective targeting

Case Studies

Several case studies have highlighted the potential of ECCA as a therapeutic agent:

  • Case Study on Melanoma Treatment :
    • Objective : To evaluate the efficacy of ECCA in melanoma models.
    • Findings : ECCA treatment resulted in significant tumor size reduction in animal models, with no observable toxicity to surrounding tissues.
  • Combination Therapy :
    • Objective : To assess the impact of combining ECCA with BRAF inhibitors.
    • Findings : The combination therapy exhibited enhanced growth inhibition compared to either treatment alone, suggesting a synergistic effect.

Comparative Analysis with Other Carbazole Derivatives

ECCA is part of a larger class of carbazole derivatives known for their biological activities. Below is a comparison table highlighting key derivatives and their reported activities:

Compound NameBiological ActivityReference
9-Ethylcarbazole-3-carbaldehydeAntitumor (melanoma)
CeliptiumApproved for metastatic breast cancer
MidostaurinTreatment for AML and NSCLC

Propriétés

Numéro CAS

75238-79-8

Formule moléculaire

C28H25N3

Poids moléculaire

403.5 g/mol

Nom IUPAC

N-benzyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline

InChI

InChI=1S/C28H25N3/c1-2-30-27-16-10-9-15-25(27)26-19-23(17-18-28(26)30)20-29-31(24-13-7-4-8-14-24)21-22-11-5-3-6-12-22/h3-20H,2,21H2,1H3/b29-20-

Clé InChI

RPHJRJPXKZMFFQ-BRPDVVIDSA-N

SMILES

CCN1C2=C(C=C(C=C2)C=NN(CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51

SMILES isomérique

CCN1C2=C(C=C(C=C2)/C=N\N(CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51

SMILES canonique

CCN1C2=C(C=C(C=C2)C=NN(CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51

Key on ui other cas no.

75238-79-8

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.